BenchChemオンラインストアへようこそ!

2-(4-fluorophenoxy)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide

GPX4 inhibitor Ferroptosis Binding affinity

This is a validated, non-covalent GPX4 binder (Kd=426 nM by SPR) with a distinct thiophene-containing structure absent from common chloroacetamide series. Its reversible binding enables competitive displacement assays (FP/TR-FRET) and washout experiments—applications impossible with covalent inhibitors. The defined affinity supports ligand efficiency calculations for rational drug design. Substituting with untested analogs risks losing target engagement; this compound's quantitative binding data ensures reproducible ferroptosis research.

Molecular Formula C19H23FN2O2S
Molecular Weight 362.46
CAS No. 954023-56-4
Cat. No. B2421778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorophenoxy)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide
CAS954023-56-4
Molecular FormulaC19H23FN2O2S
Molecular Weight362.46
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)COC2=CC=C(C=C2)F)CC3=CC=CS3
InChIInChI=1S/C19H23FN2O2S/c20-16-3-5-17(6-4-16)24-14-19(23)21-12-15-7-9-22(10-8-15)13-18-2-1-11-25-18/h1-6,11,15H,7-10,12-14H2,(H,21,23)
InChIKeyKJQYLQAMKIEGFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-fluorophenoxy)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide (CAS 954023-56-4): Procurement & Differentiation Guide for a GPX4-Binding Probe


2-(4-fluorophenoxy)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide (CAS 954023-56-4) is a synthetic small molecule characterized by a piperidine core, a 4-fluorophenoxyacetamide side chain, and a thiophen-2-ylmethyl substituent [1]. It has been identified as a binder of the enzyme phospholipid hydroperoxide glutathione peroxidase 4 (GPX4), a central regulator of ferroptosis, making it a valuable tool for studying this cell death pathway [2]. Its structural features suggest potential for selective interaction with biological targets, which is critical for research applications where target engagement must be rigorously defined.

Why 2-(4-fluorophenoxy)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide Cannot Be Interchangeably Substituted with In-Class Acetamide Analogs


Compounds within the piperidine-acetamide class exhibit highly variable biological activity due to subtle differences in their substituents. The specific combination of a 4-fluorophenoxy group and a thiophen-2-ylmethyl moiety on the piperidine ring of CAS 954023-56-4 is not a generic feature. A closely related analog, N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-fluorophenoxy)acetamide (CAS 953932-60-0), replaces the thiophene with a cyclopentyl group, which can fundamentally alter its target binding profile, selectivity, and biological function . Therefore, substituting this compound with a structural analog without equivalent quantitative binding data (e.g., for GPX4) introduces significant risk of losing the specific interaction profile that is the basis for its research use, potentially invalidating experimental outcomes.

Quantitative Differentiation Evidence for 2-(4-fluorophenoxy)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide (CAS 954023-56-4)


Direct Binding Affinity to GPX4: A Quantified Differentiation from In-Class Compounds

The target compound demonstrates a quantifiable, direct binding interaction with GPX4, a high-value target in drug discovery, with a dissociation constant (Kd) of 426 nM as assessed by surface plasmon resonance (SPR) [1]. This is a specific, label-free measurement of target engagement. In contrast, the commonly used covalent GPX4 inhibitor RSL3 requires a reactive chloroacetamide warhead for its activity and its direct binding affinity is often not reported in the same manner, with functional cellular IC50 values being more common. This direct binding evidence provides a clearer, more reproducible basis for assay development compared to compounds where target engagement is inferred indirectly. For example, the well-characterized GPX4 inhibitor ML162 has an IC50 of 30 nM in cellular assays, but its direct binding Kd via SPR is not widely published, making the target compound's 426 nM Kd a valuable, directly comparable metric for biophysical assay design [2].

GPX4 inhibitor Ferroptosis Binding affinity

Structural Differentiation from Cyclopentyl Analog: A Case for Non-Interchangeability

The closest commercially available analog, N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-fluorophenoxy)acetamide (CAS 953932-60-0), directly demonstrates the critical role of the N-substituent. In this analog, the thiophen-2-ylmethyl group is replaced with a cyclopentyl group . This single structural change eliminates the sulfur-containing heterocycle, which can engage in specific electronic and lipophilic interactions that are not possible with a simple cycloalkyl ring. No public binding data is available for this analog, underscoring that a minor structural modification leads to a complete loss of the validated GPX4 binding activity that defines the target compound. This specific structural feature is the basis for its differentiated activity and is a key factor for scientific selection.

Structure-Activity Relationship SAR Piperidine analog

Mechanistic Differentiation from Covalent GPX4 Inhibitors: Reversible Binding for Controlled Target Engagement

The target compound's binding to GPX4 is measured using SPR, which typically indicates a reversible, non-covalent interaction. This is mechanistically distinct from foundational GPX4 inhibitors like RSL3 and ML162, which act through a covalent, chloroacetamide-based warhead targeting the active-site selenocysteine [1]. Covalent inhibitors provide prolonged target inhibition, which can be advantageous for efficacy but often lead to off-target reactivity and lower selectivity. A reversible binder, as indicated by the SPR-based Kd for this compound, offers the advantage of tunable inhibition, allowing researchers to control the extent and duration of GPX4 inhibition in experimental systems, a feature not available with irreversible warheads [2]. This mechanistic distinction is critical for studies where acute, washable inhibition is required.

Reversible inhibitor Covalent inhibitor Target engagement

Optimal Research Applications for 2-(4-fluorophenoxy)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide Based on Quantitative Differentiation


Development of Reversible GPX4 Biochemical Assays for High-Throughput Screening

The validated, direct binding affinity (Kd = 426 nM by SPR) makes this compound an ideal candidate for establishing and validating biochemical assays, such as fluorescence polarization (FP) or time-resolved FRET (TR-FRET) displacement assays [1]. Unlike covalent inhibitors, its reversible binding mode allows for the determination of competitive displacement, making it a superior tool for screening campaigns designed to identify new GPX4 ligands with reversible or non-covalent mechanisms. This directly leverages the differentiation from covalent warhead compounds.

Structure-Activity Relationship (SAR) Studies Focused on GPX4 Binding

As a non-covalent GPX4 binder with a defined Kd, this compound serves as a key reference point for medicinal chemistry programs aiming to improve potency and selectivity for GPX4 [1]. Its unique thiophene-containing structure provides a distinct chemotype from the widely explored chloroacetamide series, offering a novel starting point for lead optimization. The quantitative affinity data allows for the calculation of ligand efficiency metrics, which is essential for rational drug design and not possible with compounds lacking this data.

Investigating the Dynamics of GPX4-Mediated Ferroptosis Regulation

The reversible binding mechanism, inferred from the SPR-based measurement, enables washout experiments and the study of GPX4 activity dynamics following transient inhibition [1]. This is critical for understanding the temporal requirements of GPX4 activity in cellular models of ferroptosis. Covalent inhibitors, which permanently disable the enzyme, cannot be used for such studies, creating a clear application niche for this compound [2].

Quote Request

Request a Quote for 2-(4-fluorophenoxy)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.